2-Methylspiro[isoindoline-1,4'-piperidin]-3-one hydrochloride
Overview
Description
2-Methylspiro[isoindoline-1,4'-piperidin]-3-one hydrochloride is a useful research compound. Its molecular formula is C13H17ClN2O and its molecular weight is 252.74 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary targets of “2-Methylspiro[isoindoline-1,4’-piperidin]-3-one hydrochloride” are currently unknown. This compound is structurally related to piperidine derivatives, which are known to interact with various targets in the body . .
Mode of Action
The mode of action of “2-Methylspiro[isoindoline-1,4’-piperidin]-3-one hydrochloride” is not well-documented. As a piperidine derivative, it may share some of the pharmacological properties of other compounds in this class. Piperidine derivatives are known to interact with various receptors and enzymes, leading to changes in cellular function . .
Biochemical Pathways
Piperidine derivatives can influence a variety of biochemical pathways depending on their specific targets
Biochemical Analysis
Biochemical Properties
2-Methylspiro[isoindoline-1,4’-piperidin]-3-one hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds . The interaction with cytochrome P450 enzymes can lead to either inhibition or activation of these enzymes, depending on the specific isoform and context of the reaction. Additionally, 2-Methylspiro[isoindoline-1,4’-piperidin]-3-one hydrochloride may bind to other biomolecules, such as receptors and transporters, modulating their activity and affecting cellular processes.
Cellular Effects
The effects of 2-Methylspiro[isoindoline-1,4’-piperidin]-3-one hydrochloride on various cell types and cellular processes are diverse. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the mitogen-activated protein kinase (MAPK) signaling pathway, which is involved in cell growth, differentiation, and apoptosis . By modulating this pathway, 2-Methylspiro[isoindoline-1,4’-piperidin]-3-one hydrochloride can impact cell proliferation and survival. Furthermore, this compound may influence the expression of specific genes, leading to changes in protein synthesis and cellular behavior.
Molecular Mechanism
The molecular mechanism of action of 2-Methylspiro[isoindoline-1,4’-piperidin]-3-one hydrochloride involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, altering their activity and function. For instance, it has been shown to inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalysis . Additionally, 2-Methylspiro[isoindoline-1,4’-piperidin]-3-one hydrochloride can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Methylspiro[isoindoline-1,4’-piperidin]-3-one hydrochloride can change over time. This compound’s stability and degradation are important factors to consider when studying its long-term effects on cellular function. Studies have shown that 2-Methylspiro[isoindoline-1,4’-piperidin]-3-one hydrochloride is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions, such as exposure to light or extreme pH . Long-term exposure to this compound can lead to cumulative effects on cellular processes, including alterations in cell signaling, gene expression, and metabolism.
Dosage Effects in Animal Models
The effects of 2-Methylspiro[isoindoline-1,4’-piperidin]-3-one hydrochloride vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, such as modulation of enzyme activity and cell signaling pathways . At higher doses, it can cause toxic or adverse effects, including cellular damage, disruption of metabolic processes, and alterations in organ function. Threshold effects have been observed, where the compound’s impact on biological systems changes significantly at specific dosage levels.
Metabolic Pathways
2-Methylspiro[isoindoline-1,4’-piperidin]-3-one hydrochloride is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. This compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . Cytochrome P450 enzymes play a crucial role in the phase I metabolism of 2-Methylspiro[isoindoline-1,4’-piperidin]-3-one hydrochloride, leading to the formation of intermediate metabolites. These metabolites can then undergo phase II reactions, such as glucuronidation and sulfation, to enhance their solubility and facilitate excretion.
Transport and Distribution
The transport and distribution of 2-Methylspiro[isoindoline-1,4’-piperidin]-3-one hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by efflux transporters, such as P-glycoprotein, which regulate its intracellular concentration and distribution . Additionally, binding proteins, such as albumin, can influence the compound’s localization and accumulation in specific tissues. The distribution of 2-Methylspiro[isoindoline-1,4’-piperidin]-3-one hydrochloride is also affected by its physicochemical properties, including solubility and lipophilicity.
Subcellular Localization
The subcellular localization of 2-Methylspiro[isoindoline-1,4’-piperidin]-3-one hydrochloride is an important factor in determining its activity and function. This compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may accumulate in the cytoplasm or other organelles, affecting various cellular processes. The subcellular localization of 2-Methylspiro[isoindoline-1,4’-piperidin]-3-one hydrochloride can also be influenced by its interactions with other biomolecules, such as transporters and binding proteins.
Properties
IUPAC Name |
2-methylspiro[isoindole-3,4'-piperidine]-1-one;hydrochloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O.ClH/c1-15-12(16)10-4-2-3-5-11(10)13(15)6-8-14-9-7-13;/h2-5,14H,6-9H2,1H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVMNPDXVKDKZCK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=CC=CC=C2C13CCNCC3.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.74 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.